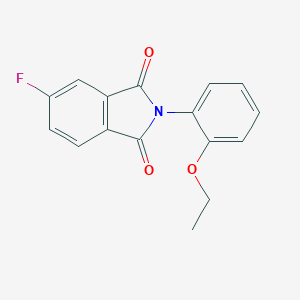
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide, also known as CFM-2, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide exerts its biological effects by binding to the GluN1 subunit of the NMDA receptor, thereby inhibiting its activity. This leads to a reduction in the influx of calcium ions into the cell, which is a key step in the process of synaptic plasticity, or the ability of the brain to adapt and change in response to experience.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include:
- Inhibition of NMDA receptor-mediated synaptic transmission
- Reduction in the production of reactive oxygen species (ROS)
- Induction of apoptosis in cancer cells
- Reduction in the growth and proliferation of cancer cells
- Improvement in cognitive function in animal models of Alzheimer's disease and schizophrenia
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has several advantages as a research tool, including its high potency and selectivity for the GluN1 subunit of the NMDA receptor. However, there are also some limitations to its use, such as its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.
将来の方向性
There are several possible future directions for research on N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide, including:
- Development of new analogs with improved pharmacokinetic properties and/or selectivity for specific subunits of the NMDA receptor
- Investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide in neurological disorders and cancer
- Study of the molecular mechanisms underlying N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide's effects on NMDA receptor-mediated synaptic transmission and apoptosis
- Exploration of the potential use of N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide as a tool for drug discovery and development
In conclusion, N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide is a novel compound that has shown promise as a research tool and potential therapeutic agent in various fields. Further research is needed to fully understand its mechanism of action and potential applications, but the current evidence suggests that N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has significant potential for advancing our understanding of the brain and developing new treatments for cancer and other diseases.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide involves the reaction between 3,4-dimethoxybenzoic acid and 3-chloro-4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to obtain the final product, N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has been shown to selectively inhibit the activity of a specific type of glutamate receptor, known as the N-methyl-D-aspartate (NMDA) receptor. This property makes N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide a valuable tool for studying the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
In cancer research, N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This property is believed to be due to N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide's ability to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide |
|---|---|
分子式 |
C15H13ClFNO3 |
分子量 |
309.72 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-13-6-3-9(7-14(13)21-2)15(19)18-10-4-5-12(17)11(16)8-10/h3-8H,1-2H3,(H,18,19) |
InChIキー |
SNJDBOHOGUAFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)

![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)







![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)